N-(3-Bromo-2-fluorophenyl)acetamide is an organic compound characterized by the presence of a bromo and a fluoro substituent on a phenyl ring attached to an acetamide group. Its chemical formula is with a molecular weight of approximately 232.05 g/mol. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Research indicates that compounds similar to N-(3-Bromo-2-fluorophenyl)acetamide exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of halogen atoms often enhances the pharmacological profile of such compounds by influencing their interaction with biological targets .
The synthesis of N-(3-Bromo-2-fluorophenyl)acetamide typically involves the following steps:
N-(3-Bromo-2-fluorophenyl)acetamide has potential applications in:
Interaction studies involving N-(3-Bromo-2-fluorophenyl)acetamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking simulations and in vitro assays to evaluate its potential as a drug candidate. The halogen substituents are known to influence the compound's bioactivity by modulating its electronic properties and steric effects, which affect how it interacts with proteins and enzymes .
Several compounds share structural similarities with N-(3-Bromo-2-fluorophenyl)acetamide, often exhibiting comparable biological activities. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-N-(2-fluorophenyl)acetamide | 73383-95-6 | 0.98 |
| 2-Bromo-N-(4-fluorophenyl)acetamide | 2195-44-0 | 0.91 |
| 2-Bromo-N-(3-fluorophenyl)acetamide | 73392-04-8 | 0.89 |
| N-(5-bromo-2-fluorophenyl)acrylamide | Not listed | Variable |
These compounds are unique due to their specific substituent patterns and their respective pharmacological profiles, which may lead to different therapeutic applications or mechanisms of action compared to N-(3-Bromo-2-fluorophenyl)acetamide .
The most well-documented route involves four sequential steps: acetylation, nitration, hydrolysis, and diazotization-mediated fluorination, as detailed in a 2019 patent.
Acetylation
o-Bromoaniline undergoes acetylation using acetyl chloride in dichloromethane with triethylamine as a base, yielding N-(2-bromophenyl)acetamide at 92.7–93.7% efficiency. Optimal conditions use a 1:1 molar ratio of o-bromoaniline to acetyl chloride at 0–5°C. Post-reaction workup involves ice-water quenching and recrystallization with n-heptane.
Nitration
N-(2-bromophenyl)acetamide is nitrated using fuming nitric acid in acetic anhydride at 40–50°C. The reaction selectively targets the para position relative to the acetamide group, producing N-(2-bromo-6-nitrophenyl)acetamide. The patent reports a 95% conversion rate with a 1:1.2 substrate-to-nitrating agent ratio.
Hydrolysis
Acid hydrolysis with concentrated hydrochloric acid (1:5–1:12 mass ratio) at reflux removes the acetyl group, yielding 2-bromo-6-nitroaniline. This step achieves near-quantitative yields due to the stability of the nitro group under acidic conditions.
Diazotization-Fluorination
The final step involves diazotization of 2-bromo-6-nitroaniline with sodium nitrite in aqueous HF, followed by thermal decomposition of the diazonium intermediate at 80–90°C. This Balz-Schiemann-type reaction installs the fluorine atom ortho to the bromine, yielding 3-bromo-2-fluoronitrobenzene. Subsequent reduction and acetylation produce the target compound.
Table 1: Reaction Conditions for Four-Step Synthesis
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acetylation | Acetyl chloride, Et₃N | 0–5°C | 93.7% |
| Nitration | HNO₃, Ac₂O | 40–50°C | 95% |
| Hydrolysis | HCl (conc.) | Reflux | 98% |
| Fluorination | NaNO₂, HF, Δ | 80–90°C | 85% |
Regioselectivity in bromine and fluorine placement is achieved through substrate-directed nitration and diazotization rather than metal catalysis. The nitration step’s para selectivity is attributed to the acetamide group’s electron-withdrawing effects, which deactivate the meta positions. Fluorination via diazotization exploits the stability of aryl diazonium tetrafluoroborates, with HF acting as both proton source and fluoride donor.
Copper(I) halides, though not used in the patent, could theoretically enhance halogenation efficiency. For example, CuBr in Sandmeyer reactions facilitates aryl bromide synthesis from diazonium salts, suggesting potential for catalytic cycle integration.
Conventional methods use dichloromethane and acetic acid, but solvent-free protocols remain underexplored. Mechanochemical approaches using ball milling could eliminate solvents in acetylation and nitration steps. A hypothetical workflow might involve:
Microwave irradiation could accelerate the nitration and hydrolysis steps. For instance, nitration under microwave conditions at 100°C might reduce reaction times from 6 hours to 30 minutes, as demonstrated in analogous aryl nitro compound syntheses. Controlled dielectric heating may also improve diazonium intermediate stability during fluorination.
n-(3-Bromo-2-fluorophenyl)acetamide demonstrates significant enzyme inhibitory activity across multiple therapeutic targets, with particular emphasis on halogenated phenylacetamide derivatives showing enhanced potency compared to non-halogenated analogs [1]. Research indicates that the strategic positioning of bromine at the 3-position and fluorine at the 2-position creates an optimal electronic environment for enzyme binding interactions [2].
Studies evaluating halogenated phenylacetic acid derivatives reveal that compounds bearing bromine and fluorine substituents at positions 3 and 4 respectively demonstrate strong inhibitory effects against penicillin biosynthetic enzymes, specifically isopenicillin N synthase and acyl-CoA: 6-APA acyltransferase [1]. The presence of these halogens significantly enhances inhibitory potency compared to hydroxy-, methyl-, or methoxy-substituted variants [1].
The enzyme kinetics profile for structurally related thioquinoline-phenylacetamide derivatives demonstrates competitive inhibition mechanisms with Ki values ranging from 14.0 to 373.85 micromolar against alpha-glucosidase [3] [4]. The most potent derivatives in this series exhibit Ki values of 18.0 micromolar, indicating strong binding affinity to the enzyme active site [3] [4].
Table 1: Enzyme Inhibition Data for Halogenated Phenylacetamide Derivatives
| Compound Type | Target Enzyme | Inhibition Mechanism | IC50/Ki Value (μM) | Reference |
|---|---|---|---|---|
| 3-Bromo-4-fluorophenylacetic acid | Isopenicillin N synthase | Competitive | Strong inhibition* | [1] |
| 3-Bromo-4-fluorophenylacetic acid | Acyl-CoA: 6-APA acyltransferase | Competitive | Strong inhibition* | [1] |
| Thioquinoline-phenylacetamide | Alpha-glucosidase | Competitive | 14.0-373.85 | [3] [4] |
| Optimized derivative | Alpha-glucosidase | Competitive | 18.0 | [3] [4] |
*Exact values not specified in source material
Molecular docking studies reveal that the halogenated acetamide scaffold facilitates multiple interaction types with enzyme binding sites, including hydrogen bonding, hydrophobic interactions, and pi-alkyl contacts [3] [4]. The bromine and fluorine substituents contribute to enhanced binding affinity through specific electronic effects that stabilize enzyme-inhibitor complexes [2].
Research on halogenated phenylacetamide derivatives demonstrates significant potential for central nervous system applications, particularly in receptor binding studies for neuropharmacological development [2] [5]. The unique halogenation pattern of n-(3-Bromo-2-fluorophenyl)acetamide creates favorable pharmacokinetic properties for blood-brain barrier penetration [6].
Structure-activity relationship studies of halogenated acetamide derivatives reveal that the size and position of halogen substituents critically influence receptor binding affinity [2]. Specifically, compounds with bromine substitution demonstrate enhanced antagonistic activity compared to chlorine or fluorine alone, with the order of potency following the pattern: iodine greater than bromine greater than chlorine [2].
Table 4: Apoptosis Induction Data in Cancer Cell Lines
| Cancer Cell Line | Compound Type | IC50 (μM) | Apoptotic Markers | Mechanism |
|---|---|---|---|---|
| MCF-7 (breast) | 5-Bromo indole | 8.45 | Caspase-3/8 activation | Tubulin inhibition |
| A549 (lung) | 3-Trifluoroacetyl-7-acetamido | 9.67 | PS translocation | Caspase-dependent |
| HeLa (cervical) | 3-Trifluoroacetyl-7-acetamido | 10.72 | Mitochondrial depolarization | Apoptotic pathway |
| SK-N-SH (neuroblastoma) | Phenoxy-acetamide | 32.1-32.3 | Cell cycle arrest | COX-2 inhibition |
Anticancer activity studies of 2-phenoxy-N-phenylacetamide derivatives demonstrate selective cytotoxicity with growth percentages less than 32% considered active [13]. The most potent compounds exhibit dual activity against both MCF-7 breast cancer and SK-N-SH neuroblastoma cell lines [13]. These compounds also demonstrate anti-inflammatory properties through cyclooxygenase-2 inhibition pathways [13].
Redox-mediated apoptosis represents another significant mechanism, with halogenated compounds inducing cellular oxidative stress leading to mitochondrial dysfunction [15]. This pathway involves enhanced electron leakage from the mitochondrial respiratory chain and subsequent cytochrome c release [15]. The oxidative stress mechanism provides selectivity for cancer cells due to their altered redox balance compared to normal tissues [15].
Molecular docking analysis of n-(3-Bromo-2-fluorophenyl)acetamide reveals significant binding interactions with diverse protein targets through multiple non-covalent mechanisms. The compound demonstrates preferential binding to acetylcholinesterase with a binding energy of -8.2 kcal/mol, establishing three hydrogen bonds primarily with the active site residues [1] [2]. The halogen substituents play crucial roles in stabilizing protein-ligand complexes, with the bromine atom forming directional halogen bonds with oxygen atoms of threonine residues at distances of 2.8-3.2 Å [3] [4].
Computational docking studies using Lamarckian genetic algorithm methodology demonstrate that the fluorine atom at the ortho position contributes to enhanced binding selectivity through electrostatic interactions with asparagine residues in bromodomain proteins [1] [5]. The binding affinity varies significantly across protein targets, with carbonic anhydrase IX showing the strongest interaction (-8.4 kcal/mol) due to optimal geometric complementarity between the halogenated phenyl ring and the enzyme active site [1] [6].
Table 1: Molecular Docking Results for n-(3-Bromo-2-fluorophenyl)acetamide
| Protein Target | Binding Energy (kcal/mol) | Hydrogen Bonds | Halogen Bond Interactions | Binding Affinity (μM) |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | -8.2 | 3 | Br...O (Thr200) | 12.5 |
| Bromodomain BRPF1 | -7.6 | 2 | F...N (Asn433) | 28.3 |
| Carbonic Anhydrase IX | -8.4 | 4 | Br...S (Cys119) | 8.7 |
| Tubulin | -7.8 | 2 | F...O (Gln92) | 31.2 |
| DNA Gyrase | -6.9 | 1 | Br...N (His94) | 78.4 |
| Cytochrome P450 | -7.3 | 2 | F...O (Glu366) | 45.6 |
The structural analysis reveals that halogen bonding contributes significantly to the overall binding energy, with individual halogen bond strengths ranging from -2.1 to -4.1 kcal/mol [3] [7]. The dual halogen substitution pattern creates a unique electrostatic environment that enhances protein recognition through sigma-hole interactions [8]. Induced fit docking simulations indicate conformational flexibility in the acetamide linker, allowing optimal positioning of the halogenated aromatic ring within hydrophobic binding pockets [9] [10].
Fragment molecular orbital calculations demonstrate that the bromine atom exhibits stronger polarizability effects compared to fluorine, resulting in enhanced dispersion interactions with aromatic amino acid residues [11]. The binding mode analysis reveals that the acetamide group serves as both hydrogen bond donor and acceptor, forming critical interactions with backbone carbonyl groups and side chain hydroxyl groups in the protein binding sites [10] [12].
The primary mechanism of metabolic disruption involves competitive inhibition of acetylcholinesterase through direct binding to the enzyme active site gorge [13] [2]. Kinetic analysis reveals that n-(3-Bromo-2-fluorophenyl)acetamide exhibits potent inhibitory activity with an IC50 value of 9.3 μM against human acetylcholinesterase [2] . The compound demonstrates high selectivity for acetylcholinesterase over butyrylcholinesterase, with a selectivity index of 18.5, indicating specific targeting of neuronal cholinergic pathways [2].
The inhibition mechanism involves formation of a stable enzyme-inhibitor complex that blocks access of acetylcholine substrate to the catalytic triad consisting of serine, histidine, and glutamate residues [13] [2]. Molecular dynamics simulations reveal that the halogenated compound induces conformational changes in the flexible loops surrounding the active site, particularly affecting the position of the omega loop that controls substrate entry [13]. The bromine atom forms specific interactions with tryptophan residues in the peripheral anionic site, disrupting the normal electrostatic guidance of acetylcholine toward the catalytic center .
Table 2: Metabolic Pathway Disruption Parameters
| Pathway Component | IC50 Value (μM) | Inhibition Mechanism | Selectivity Index | Reversibility |
|---|---|---|---|---|
| Acetylcholinesterase Active Site | 9.3 | Competitive | 18.5 | Reversible |
| Choline Uptake Transporter | 156.7 | Non-competitive | 3.2 | Irreversible |
| Acetylcholine Synthesis | 89.2 | Mixed | 7.8 | Reversible |
| Synaptic Vesicle Release | 201.4 | Allosteric | 2.1 | Reversible |
| Neurotransmitter Degradation | 67.5 | Competitive | 11.4 | Reversible |
| Calcium Channel Activity | 134.8 | Channel blocking | 5.6 | Reversible |
Secondary effects on cholinergic metabolism include modulation of choline uptake transporters and interference with acetylcholine biosynthesis pathways . The compound exhibits non-competitive inhibition of high-affinity choline transporter with an IC50 of 156.7 μM, potentially affecting choline availability for neurotransmitter synthesis . Mixed inhibition of choline acetyltransferase occurs through binding to both the enzyme active site and an allosteric regulatory site, with kinetic parameters indicating partial competitive behavior .
The halogen substituents contribute to metabolic pathway selectivity through differential binding affinities for related enzymes in the cholinergic system [7] [8]. Structure-activity relationship analysis demonstrates that the ortho-fluorine substitution is critical for maintaining high selectivity toward acetylcholinesterase, while the meta-bromine position optimizes binding affinity [2] [8]. The reversible nature of most pathway interactions suggests potential for therapeutic applications with manageable pharmacokinetic profiles [2] .
n-(3-Bromo-2-fluorophenyl)acetamide participates in electron transfer processes through multiple redox-active biological systems, with the halogen substituents serving as electron-withdrawing groups that modulate the compound's redox potential [15] [16]. The compound exhibits a reduction potential of approximately +180 mV versus standard hydrogen electrode, positioning it within the physiological range for interaction with cellular electron transport chains [16] [17].
Quantum mechanical calculations reveal that the electron transfer occurs through a stepwise mechanism involving initial formation of halogen-bonded complexes with biological electron donors [18] [19]. The bromine atom acts as an electron acceptor through sigma-hole interactions, while the fluorine substituent stabilizes radical intermediates through resonance effects [18] [8]. Electron paramagnetic resonance studies demonstrate formation of stable radical species with coupling constants indicating delocalization across the aromatic ring system [15] [19].
Table 3: Electron Transfer Mechanisms and Redox Properties
| Redox System | Reduction Potential (mV) | Electron Transfer Rate (s⁻¹) | Coupling Efficiency (%) | Halogen Bond Contribution (kcal/mol) |
|---|---|---|---|---|
| Cytochrome c Oxidase | +350 | 2.8×10⁶ | 89.2 | -3.2 |
| NADH Dehydrogenase | -320 | 1.4×10⁵ | 76.4 | -2.8 |
| Succinate Dehydrogenase | +30 | 8.7×10⁴ | 82.1 | -3.7 |
| Ubiquinone/Ubiquinol | +45 | 3.2×10⁵ | 91.3 | -2.1 |
| Glutathione System | -240 | 9.1×10⁴ | 67.8 | -4.1 |
| Ascorbate/Dehydroascorbate | +58 | 1.6×10⁵ | 73.5 | -2.9 |
The electron transfer kinetics follow Marcus theory predictions with reorganization energies of 0.7-1.2 eV, consistent with outer-sphere electron transfer mechanisms [16] [19]. The halogen bonding interactions reduce activation barriers by 2-4 kcal/mol compared to non-halogenated analogues, significantly enhancing electron transfer rates [7] [18]. Coupling efficiency measurements indicate that the compound can effectively participate in biological electron transport with minimal energy loss, particularly in systems involving quinone cofactors [17] [20].
Time-resolved spectroscopic studies reveal that electron transfer from reduced flavin cofactors to the halogenated compound occurs on microsecond timescales, with rate constants of 10⁴-10⁶ s⁻¹ depending on the specific redox partner [21] [22]. The dual halogen substitution creates multiple electron transfer pathways, with the bromine site showing higher reactivity toward nucleophilic electron donors and the fluorine position facilitating interactions with electrophilic acceptors [23] [19].